11-Octadecen-1-ol, methanesulfonate, (11Z)-
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Overview
Description
11-Octadecen-1-ol, methanesulfonate, (11Z)-, also known as 11(Z)-Vaccenyl methane sulfonate, is a chemical compound with the molecular formula C19H38O3S and a molecular weight of 346.57 g/mol . This compound is categorized under methane sulfonates and is known for its unique structure, which includes a long carbon chain with a double bond at the 11th position and a methanesulfonate group attached to the first carbon .
Preparation Methods
The synthesis of 11-Octadecen-1-ol, methanesulfonate, (11Z)- typically involves the reaction of 11-Octadecen-1-ol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
11-Octadecen-1-ol, methanesulfonate, (11Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the methanesulfonate group to a hydroxyl group, yielding 11-Octadecen-1-ol.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
11-Octadecen-1-ol, methanesulfonate, (11Z)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of surfactants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 11-Octadecen-1-ol, methanesulfonate, (11Z)- involves its interaction with specific molecular targets and pathways. The methanesulfonate group can participate in nucleophilic substitution reactions, while the long carbon chain and double bond contribute to its hydrophobic interactions with biological membranes . These interactions can affect various cellular processes and pathways.
Comparison with Similar Compounds
11-Octadecen-1-ol, methanesulfonate, (11Z)- can be compared with similar compounds such as:
11-Octadecen-1-ol: Lacks the methanesulfonate group, making it less reactive in nucleophilic substitution reactions.
11(E)-Octadecenol: Has a different configuration of the double bond, which can affect its chemical and biological properties.
The uniqueness of 11-Octadecen-1-ol, methanesulfonate, (11Z)- lies in its specific structure, which combines a long carbon chain, a double bond, and a methanesulfonate group, providing distinct reactivity and applications.
Properties
IUPAC Name |
methanesulfonic acid;(Z)-octadec-11-en-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O.CH4O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-5(2,3)4/h7-8,19H,2-6,9-18H2,1H3;1H3,(H,2,3,4)/b8-7-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIGPEXTVCCRJY-CFYXSCKTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCCO.CS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCCCCO.CS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40O4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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